Cas no 40484-98-8 (1-(2-methyl-1-benzofuran-3-yl)ethan-1-one)

1-(2-Methyl-1-benzofuran-3-yl)ethan-1-one is a benzofuran derivative characterized by its ketone functional group at the 1-position and a methyl substituent at the 2-position of the benzofuran ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its rigid benzofuran core enhances stability, while the reactive acetyl group allows for further functionalization, enabling diverse chemical modifications. The structural features of this compound contribute to its utility in heterocyclic chemistry, where it is employed in the development of biologically active molecules. Its well-defined purity and consistent performance make it suitable for research and industrial applications.
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one structure
40484-98-8 structure
Product Name:1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
CAS No:40484-98-8
MF:C11H10O2
MW:174.195903301239
MDL:MFCD15144222
CID:1112081
PubChem ID:12214790
Update Time:2025-10-13

1-(2-methyl-1-benzofuran-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methyl-3-benzofuranyl)-Ethanone
    • 1-(2-methyl-1-benzofuran-3-yl)ethanone
    • 40484-98-8
    • 2-methyl-3-acetylbenzofuran
    • AKOS024056475
    • HS-4681
    • Z276572636
    • F8881-3834
    • Ethanone, 1-(2-methyl-3-benzofuranyl)-
    • 1-(2-Methylbenzofuran-3-yl)ethanone
    • SCHEMBL9657351
    • DTXSID60480788
    • EN300-248119
    • 1-(2-Methyl-1-benzofuran-3-yl)ethan-1-one
    • 1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
    • MDL: MFCD15144222
    • Inchi: 1S/C11H10O2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3
    • InChI Key: YIBHRWJPACMELG-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)=O)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 174.068079557g/mol
  • Monoisotopic Mass: 174.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 277.6±20.0 °C at 760 mmHg
  • Flash Point: 124.5±14.5 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(2-methyl-1-benzofuran-3-yl)ethan-1-one Security Information

1-(2-methyl-1-benzofuran-3-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B488385-10mg
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
40484-98-8
10mg
$ 70.00 2022-06-07
TRC
B488385-50mg
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
40484-98-8
50mg
$ 230.00 2022-06-07
TRC
B488385-100mg
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
40484-98-8
100mg
$ 340.00 2022-06-07
Chemenu
CM519721-1g
1-(2-Methylbenzofuran-3-yl)ethanone
40484-98-8 97%
1g
$877 2023-02-17
Enamine
EN300-248119-0.05g
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
40484-98-8 95%
0.05g
$212.0 2024-06-19
Enamine
EN300-248119-0.1g
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
40484-98-8 95%
0.1g
$317.0 2024-06-19
Enamine
EN300-248119-0.25g
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
40484-98-8 95%
0.25g
$452.0 2024-06-19
Enamine
EN300-248119-0.5g
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
40484-98-8 95%
0.5g
$713.0 2024-06-19
Enamine
EN300-248119-1.0g
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
40484-98-8 95%
1.0g
$914.0 2024-06-19
Enamine
EN300-248119-2.5g
1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
40484-98-8 95%
2.5g
$1791.0 2024-06-19

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